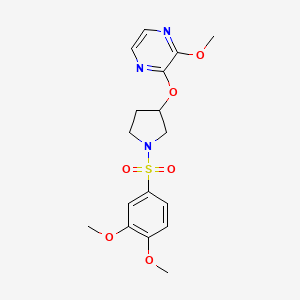

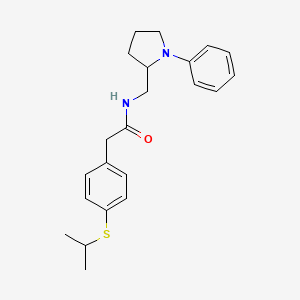

N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of organic compounds typically involves various chemical reactions, often involving the use of catalysts to speed up the reaction or to ensure the reaction proceeds in a specific way. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These methods can provide information on the types of atoms in the compound, the number of each type of atom, and how the atoms are connected .Chemical Reactions Analysis

The chemical reactions of an organic compound depend on the functional groups present in the molecule. Functional groups are specific groupings of atoms within molecules that have their own characteristic reactions. Without specific information on the compound, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, density, and reactivity, can be determined through various experimental methods. These properties can provide valuable information about the compound’s stability, reactivity, and suitability for various applications .科学的研究の応用

Synthetic Chemistry Applications

- Reactions with Carbodiimides : N-Sulfinylsulfonamides react with carbodiimides to produce 1,2-cycloadducts, which upon thermal decomposition yield sulfonylcarbodiimides and N-sulfinylamines. This reaction pathway highlights the utility of sulfonamides in synthesizing complex nitrogen-containing cycles, crucial in pharmaceutical and materials science (Minami et al., 1973).

Environmental Science

- Degradation in Anaerobic Fermentation : Sulfonamides, when subjected to anaerobic fermentation in biogas plants, exhibit differential degradation rates. This process can significantly reduce the environmental impact of veterinary pharmaceuticals, highlighting a sustainable approach to managing antibiotic residues in agriculture (Mohring et al., 2009).

Medicinal Chemistry and Pharmacology

- Novel Derivatives for Cancer Treatment : Iodine-catalyzed synthesis of novel 1,8-dioxo-decahydroacridines derivatives with sulfonamide moieties has shown promise in treating cancer. These compounds exhibit cytotoxic activity against various human tumor cell lines, underscoring the potential of sulfonamide derivatives in oncology (Li et al., 2014).

- Antibacterial Heterocyclic Compounds : The synthesis of new heterocyclic compounds containing sulfonamido moieties has demonstrated significant antibacterial activity. These findings suggest the potential of sulfonamide derivatives as novel antibacterial agents (Azab et al., 2013).

Microbiology

- Synergistic Antibacterial Effects : Research on the synergistic effects of sulfonamides with other antibiotics, such as trimethoprim, has provided insights into combating antibiotic-resistant bacterial infections. This synergy enhances the antibacterial efficacy, offering a strategic approach to antibiotic therapy (Grunberg, 1973).

作用機序

Safety and Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. Some organic compounds can be hazardous due to their reactivity, toxicity, flammability, or other properties. Safety data sheets (SDS) provide information on the hazards of specific compounds and how to handle them safely .

将来の方向性

The future directions for the study of an organic compound could involve further investigations into its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, or exploring its potential uses in medicine, materials science, or other fields .

特性

IUPAC Name |

N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S/c1-9-11(12(17)16(3)13(18)15(9)2)21(19,20)14-10-7-5-4-6-8-10/h10,14H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMCKANOWBVKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2942782.png)

![3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid](/img/structure/B2942785.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)

![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)

![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)